4-(4-bromophenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
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Overview
Description
4-(4-bromophenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic compound featuring a tricyclic structure with multiple heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one typically involves a multi-step process. One common method includes the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This reaction is efficient and environmentally benign, producing good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
4-(4-bromophenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[740
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: It may have potential as a pharmaceutical compound, particularly if it exhibits biological activity such as anti-inflammatory or antimicrobial effects.
Industry: Its chemical properties could make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-(4-bromophenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, which could influence various biochemical pathways. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic structures with heteroatoms, such as:
- 7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones
- 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes
Uniqueness
What sets 4-(4-bromophenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one apart is its specific combination of functional groups and the presence of a bromophenyl group, which can impart unique chemical and biological properties.
Properties
Molecular Formula |
C17H12BrN3OS |
---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C17H12BrN3OS/c1-8-7-9(2)19-17-12(8)13-14(23-17)16(22)21-15(20-13)10-3-5-11(18)6-4-10/h3-7H,1-2H3,(H,20,21,22) |
InChI Key |
YKNQWVICCFUPGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(=N3)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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